molecular formula C20H28N2O4S2 B14004133 Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl- CAS No. 69762-22-7

Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-

Katalognummer: B14004133
CAS-Nummer: 69762-22-7
Molekulargewicht: 424.6 g/mol
InChI-Schlüssel: QRIHRWAHTHQCQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide group linked by a hexanediyl chain to two 4-methyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] typically involves the reaction of benzenesulfonyl chloride with hexamethylenediamine in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

Benzenesulfonyl chloride+HexamethylenediamineBenzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-]\text{Benzenesulfonyl chloride} + \text{Hexamethylenediamine} \rightarrow \text{Benzenesulfonamide, N,N'-1,6-hexanediylbis[4-methyl-]} Benzenesulfonyl chloride+Hexamethylenediamine→Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-]

Industrial Production Methods

In industrial settings, the production of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids

    Reduction: Amines

    Substitution: Various substituted benzenesulfonamides

Wissenschaftliche Forschungsanwendungen

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonamide: A simpler analog with similar inhibitory properties.

    N,N’-1,6-hexanediylbis[4-methyl-]benzenesulfonamide: A closely related compound with slight structural variations.

Uniqueness

Benzenesulfonamide, N,N’-1,6-hexanediylbis[4-methyl-] is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

69762-22-7

Molekularformel

C20H28N2O4S2

Molekulargewicht

424.6 g/mol

IUPAC-Name

4-methyl-N-[6-[(4-methylphenyl)sulfonylamino]hexyl]benzenesulfonamide

InChI

InChI=1S/C20H28N2O4S2/c1-17-7-11-19(12-8-17)27(23,24)21-15-5-3-4-6-16-22-28(25,26)20-13-9-18(2)10-14-20/h7-14,21-22H,3-6,15-16H2,1-2H3

InChI-Schlüssel

QRIHRWAHTHQCQS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCCNS(=O)(=O)C2=CC=C(C=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.